4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group attached to a benzimidazole ring. This compound has garnered attention in various fields due to its unique structural features and potential biological activities. It is classified under the category of imidazole derivatives, which are known for their diverse chemical properties and applications in medicinal chemistry.
The compound's chemical structure can be represented by the molecular formula with a molecular weight of approximately 246.09 g/mol. It is cataloged under the CAS number 958863-76-8, indicating its identification in chemical databases. The classification of this compound falls within the broader category of heterocyclic compounds, specifically those containing imidazole rings, which are pivotal in numerous biological processes and pharmaceutical applications.
The synthesis of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde typically involves several methods, including:
The reaction conditions for these syntheses are optimized to ensure high yields and purity. For example, the bromination reaction typically requires a stirring period of several days at room temperature, followed by extraction and purification steps . Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde features:
The compound exhibits distinct spectral characteristics:
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde participates in various chemical reactions:
Common reagents for these reactions include:
The biological activity of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is attributed to its interaction with cellular targets:
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is typically observed as a white solid with a melting point that varies based on purity and synthesis methods.
Key chemical properties include:
Relevant data includes:
The scientific applications of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde are extensive:
Benzimidazole represents a privileged architectural motif in heterocyclic chemistry, characterized by the fusion of a benzene ring with an imidazole system. This bicyclic arrangement confers exceptional electronic properties and aromatic character, enabling diverse non-covalent interactions with biological targets and materials. The benzimidazole core displays tautomerism between the 1H- and 3H- forms, though the 1H-tautomer predominates due to greater thermodynamic stability [1]. This tautomeric behavior influences electron distribution patterns and reactivity, particularly at the C2 position, which is the most electrophilic site for substitution reactions [7].
The structural significance of substituted benzimidazoles like 4-bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 958863-76-8) stems from their multifaceted molecular properties. The bromine atom at C4 introduces both steric bulk and electronic effects, functioning as an ortho/para-directing group in electrophilic substitutions while simultaneously enhancing lipophilicity. Computational analyses of related bromoimidazole compounds reveal key physicochemical parameters: moderate lipophilicity (consensus LogP ≈ 0.94), good aqueous solubility (ESOL LogS ≈ -1.63), and topological polar surface area ≈17.82 Ų [5]. These properties align with Lipinski's rule of five parameters, suggesting favorable drug-likeness potential. The methyl group at N1 prevents undesired tautomerization and modifies electron donation characteristics, significantly altering the molecule's hydrogen-bonding capacity compared to NH-benzimidazoles [3] [7].
Table 1: Molecular Descriptors of 4-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives
Property | Value/Range | Significance |
---|---|---|
Molecular Formula | C₉H₇BrN₂O | Defines elemental composition and molecular mass (239.07 g/mol) |
Lipophilicity (LogP) | 0.94 (consensus) | Indicates favorable membrane permeability |
Topological Polar Surface Area | 17.82 Ų | Suggests moderate cellular permeability characteristics |
Hydrogen Bond Acceptors | 3 | Influences solvation and target binding interactions |
Hydrogen Bond Donors | 0 | Impacts solubility and protein-binding capacity |
Rotatable Bonds | 1 | Affects molecular flexibility and conformational options |
Aromatic Heavy Atoms | 9 | Underlies π-π stacking capability with biological macromolecules |
The benzimidazole system's isosteric relationship with purine nucleotides facilitates bio-recognition events, explaining its prevalence in medicinal chemistry. This molecular mimicry allows benzimidazole derivatives to interact with enzyme active sites and receptor domains typically reserved for purine-containing cofactors [1] [7]. X-ray crystallographic studies of protein-bound benzimidazole derivatives consistently demonstrate key interactions: π-stacking with aromatic residues, coordination to metal ions via the N3 atom, and hydrogen bonding through the imidazole nitrogen atoms [3]. These structural features collectively establish benzimidazole as a versatile framework for rational drug design and functional materials development.
Halogenated benzimidazoles represent a strategically important subclass where halogen atoms—particularly bromine—serve as critical pharmacophores modulating biological activity and physicochemical behavior. Bromine's substantial atomic radius and polarizability enhance binding through halogen bonding interactions with carbonyl groups and electron-rich regions of biological targets, contributing significantly to ligand-receptor binding affinity [4]. This halogen bonding capability, coupled with bromine's ability to participate in hydrophobic interactions, makes 4-bromo-substituted benzimidazoles particularly valuable in anticancer drug discovery [6].
Recent investigations demonstrate that brominated benzimidazoles function as multi-targeted kinase inhibitors, showing pronounced activity against critical cancer targets. In a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives, brominated analogs exhibited excellent cytotoxic effects against multiple cancer cell lines (IC₅₀ = 7.82–21.48 μM), specifically inhibiting kinases including EGFR, HER2, CDK2, AURKC, and mTOR [4]. The mechanistic profile of lead compound 6i (containing brominated benzimidazole) revealed induction of cell cycle arrest and apoptosis through caspase-3 activation and Bax/Bcl-2 modulation in HepG2 liver cancer cells [4]. Molecular docking studies confirmed that bromine participates in key hydrophobic interactions and halogen bonding within kinase ATP-binding sites, stabilizing inhibitor-enzyme complexes [3] [4].
Table 2: Biological Activities of Halogenated Benzimidazole Derivatives in Oncology Research
Compound Class | Key Targets | Potency Range (IC₅₀) | Cellular Effects |
---|---|---|---|
Brominated benzylidenebenzohydrazides | EGFR, HER2, CDK2 | 7.82–21.48 μM | Cell cycle arrest, apoptosis induction |
2-Thiazol-linked benzimidazoles | Wnt/β-catenin signaling | Not reported | Selective inhibition of triple-negative breast cancer |
Benzimidazole-tethered pyrazoles | Microtubule assembly | Low micromolar | Antiproliferative activity against gastric cancer |
Imidazo[1,2-α]pyridine-benzimidazoles | DNA interaction | 2.7–18.0 μM | Cytotoxicity across multiple cancer cell lines |
In material science, brominated benzimidazoles serve as precursors for conjugated polymers and metal-organic frameworks (MOFs). The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct extended π-systems for organic electronics. Bromine's electron-withdrawing effect also modifies the optoelectronic properties of benzimidazole-containing polymers, lowering LUMO energy levels and reducing band gaps—critical parameters for developing organic semiconductors and photovoltaic materials [1]. Additionally, brominated benzimidazole ligands form luminescent complexes with transition metals, finding applications in OLED technology and chemical sensing [7].
The aldehyde group at the C2 position of 4-bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde represents a versatile synthetic handle that enables diverse molecular transformations central to medicinal chemistry and materials science. This formyl group exhibits enhanced electrophilicity due to the electron-withdrawing benzimidazole system, facilitating nucleophilic addition reactions without requiring activation. The aldehyde's strategic positioning adjacent to the imidazole nitrogen creates a chelating motif capable of coordinating transition metals, making it valuable for synthesizing catalysts and functional materials [7].
In drug discovery, the aldehyde functionality serves three primary roles: (1) as a key reactive center for constructing molecular hybrids via condensation reactions (Schiff base formation with amines, hydrazone formation with hydrazides); (2) as a hydrogen-bond acceptor in target recognition; and (3) as a precursor for bioisosteric replacements. The synthesis of multi-targeted kinase inhibitors exemplifies this utility, where the aldehyde group of 4-bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes condensation with hydrazides to form hydrazone-based hybrids exhibiting potent anticancer activity [4]. Similarly, the aldehyde enables Knoevenagel condensations for synthesizing benzimidazole-acrylonitrile hybrids with demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis [7] [8].
Table 3: Synthetic Applications of Benzimidazole-2-Carbaldehyde Derivatives
Reaction Type | Reagents/Conditions | Products Formed | Biological Applications |
---|---|---|---|
Schiff base formation | Primary amines, RT or reflux | Imines (azomethines) | Antimicrobial, anticancer agents |
Hydrazone formation | Hydrazides, catalytic acid | Hydrazones | Kinase inhibitors, apoptosis inducers |
Knoevenagel condensation | Active methylene compounds | α,β-Unsaturated derivatives | Antimycobacterial agents |
Grignard addition | Organomagnesium reagents | Secondary alcohols | Prodrug synthesis, prodrug derivatization |
Reductive amination | Amines, NaBH₃CN | Secondary amines | Libraries for high-throughput screening |
The aldehyde group also provides access to complex molecular architectures through transition metal-catalyzed reactions. Palladium-catalyzed carbonylative coupling enables conversion to α,β-unsaturated ketones or esters, expanding molecular diversity [7]. In coordination chemistry, benzimidazole-2-carbaldehydes form tridentate ligands when combined with thiosemicarbazides, yielding metal complexes with enhanced biological activities. Computational studies indicate that the aldehyde oxygen participates in hydrogen bonding with protein residues such as lysine, serine, and tyrosine, contributing to binding affinity in enzyme-inhibitor complexes [4].
The strategic incorporation of both bromine and aldehyde functionalities creates a multifunctional building block for rational drug design. While bromine modulates target affinity and lipophilicity, the aldehyde provides synthetic versatility for structural diversification. This dual functionality explains the commercial availability of 4-bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a research chemical (typically stored at 2-8°C under inert conditions) for pharmaceutical discovery programs [2]. Current research focuses on exploiting this scaffold for developing PROTACs (proteolysis targeting chimeras), where the aldehyde could potentially be derivatized to form E3 ligase-binding ligands while the brominated benzimidazole moiety targets specific proteins for degradation [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: